
8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine
Übersicht
Beschreibung
8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine, also known as MDMQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine involves its ability to interact with various molecular targets, including DNA, RNA, and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the expression of various genes involved in cell growth and survival. It also has antioxidant and anti-inflammatory effects, which contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It also has anti-inflammatory and antioxidant effects, which contribute to its neuroprotective properties. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine has several advantages for lab experiments, including its high yield and purity, its ability to interact with various molecular targets, and its potential therapeutic applications in various diseases. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine, including further investigation of its potential therapeutic applications in cancer and neurodegenerative diseases, as well as its mechanism of action and molecular targets. It may also be useful to explore the development of novel derivatives of this compound with improved solubility and bioavailability. In addition, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
8-methoxy-N,4-dimethyl-N-(1-methyl-4-piperidinyl)-2-quinolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain, which are key factors in the development of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
8-methoxy-N,4-dimethyl-N-(1-methylpiperidin-4-yl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13-12-17(21(3)14-8-10-20(2)11-9-14)19-18-15(13)6-5-7-16(18)22-4/h5-7,12,14H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDALDDNYJURLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N(C)C3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(2-furyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3868853.png)
![6-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3868859.png)
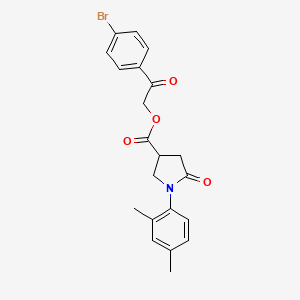
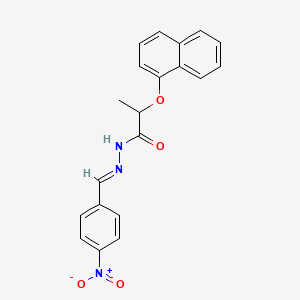
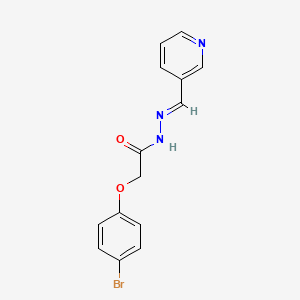
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3868894.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3868914.png)
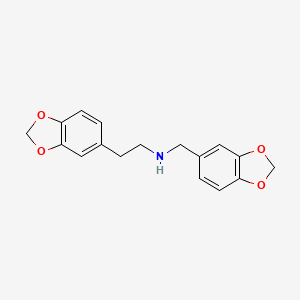

![4-bromobenzaldehyde O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3868941.png)
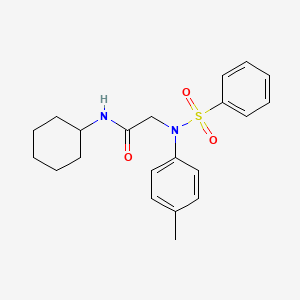
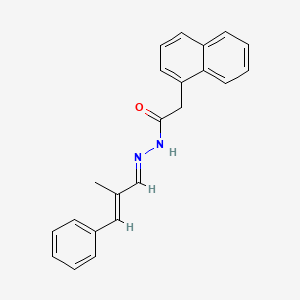

![methyl 4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B3868981.png)